

BDP TMR Alkyne: A Comprehensive Technical Guide to its Photophysical Properties and Applications

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Compound of Interest		
Compound Name:	BDP TMR alkyne	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of **BDP TMR alkyne**, a widely utilized fluorescent probe in biological research and drug development. This document details its quantum yield and extinction coefficient, provides methodologies for their experimental determination, and outlines its application in key experimental workflows.

Core Photophysical Data

BDP TMR alkyne is a borondipyrromethene-based fluorophore designed for the tetramethylrhodamine (TAMRA) channel. It is characterized by its brightness, which is a function of its high molar extinction coefficient and fluorescence quantum yield. The alkyne functional group facilitates its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Quantitative photophysical data for **BDP TMR alkyne** are summarized below. It is important to note that variations in reported quantum yield values exist between different commercial suppliers, which may arise from different measurement standards and conditions.



Parameter	Value (Source 1)	Value (Source 2)	Unit
Molar Extinction Coefficient (ε)	55,000[1][2]	-	L·mol ⁻¹ ·cm ⁻¹
Fluorescence Quantum Yield (Φ)	0.64[1][2]	0.95[3]	-
Excitation Maximum (λ_abs)	542	545	nm
Emission Maximum (λ_em)	574	570	nm

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for the quantitative application of fluorescent probes. The following sections detail the standard experimental protocols for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

- Preparation of a Stock Solution: Accurately weigh a small amount of BDP TMR alkyne and dissolve it in a spectroscopic-grade solvent (e.g., DMSO, ethanol) to prepare a stock solution of known concentration.
- Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer or solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.
- Spectrophotometric Measurement:



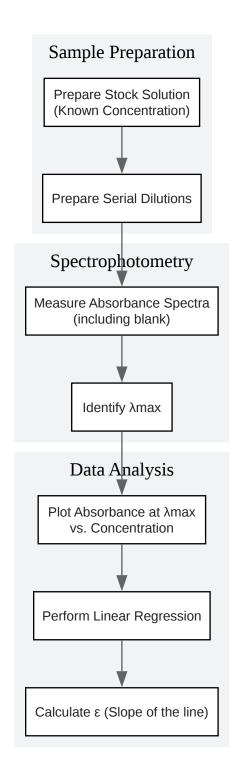




- Use a calibrated UV-Vis spectrophotometer.
- Record the absorbance spectrum for each dilution, including a solvent blank.
- Identify the wavelength of maximum absorbance (λ _max).
- Data Analysis:
 - Plot the absorbance at λ _max against the concentration of **BDP TMR alkyne** for each dilution.
 - Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.

Logical Workflow for Molar Extinction Coefficient Determination





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Caption: Workflow for determining the molar extinction coefficient.



Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.

Methodology:

- Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to **BDP TMR alkyne** (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$).
- Preparation of Solutions:
 - Prepare a series of dilutions for both the BDP TMR alkyne sample and the quantum yield standard in the same solvent.
 - The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
- Absorbance and Fluorescence Measurements:
 - Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
 - Measure the fluorescence emission spectra of all solutions using a spectrofluorometer.
 The excitation wavelength should be the same for both the sample and the standard.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
 - The quantum yield of the sample (Φ_sample) can be calculated using the following equation:







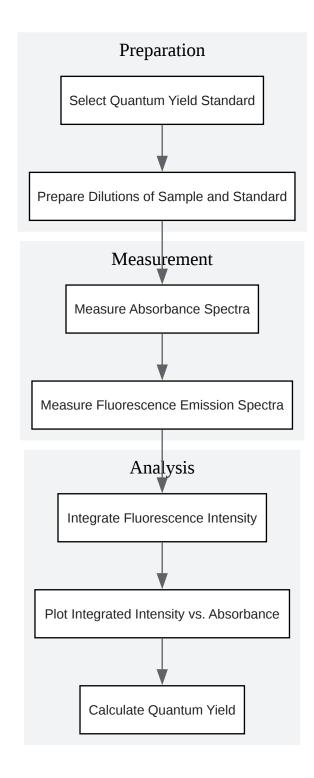
 Φ _sample = Φ _standard * (m_sample / m_standard) * (η _sample² / η _standard²)

where:

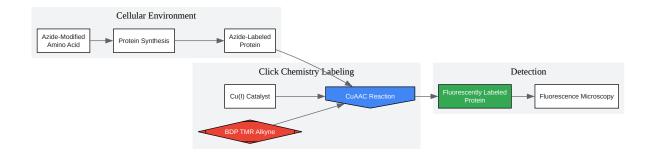
- Φ is the quantum yield
- m is the slope of the line from the plot of integrated fluorescence intensity vs.
 absorbance
- ullet η is the refractive index of the solvent

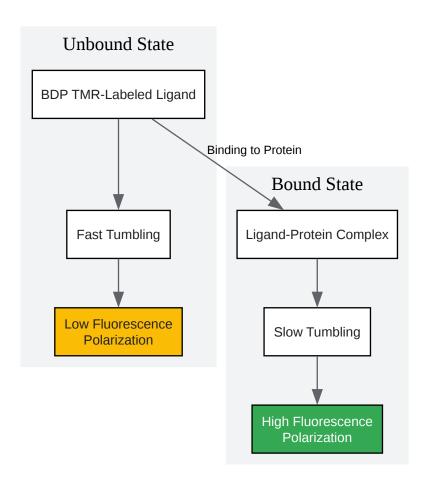
Experimental Workflow for Quantum Yield Measurement











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